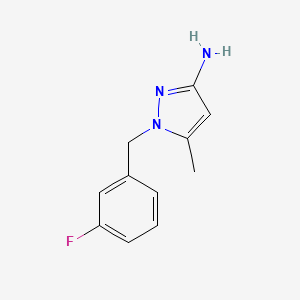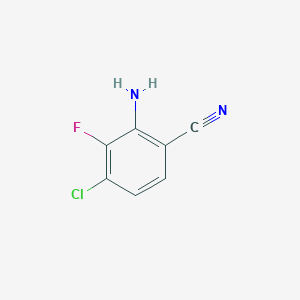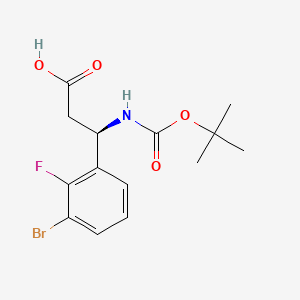
3-Tert-butoxycarbonylaminobenzylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(hydrazinylmethyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydrazine derivative. One common method is the reaction of tert-butyl carbamate with 3-(hydrazinylmethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[3-(hydrazinylmethyl)phenyl]carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbamates and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in peptide synthesis and other organic reactions .
- Intermediate in the synthesis of various organic compounds .
Biology:
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require selective protection and deprotection of functional groups .
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis. The molecular targets and pathways involved include the formation of stable carbamate linkages with amines, which can be selectively cleaved using acids or heat .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
Benzyl carbamate: Another carbamate used for similar purposes but with different removal conditions.
Methyl carbamate: Used in various industrial applications and as a pesticide.
Uniqueness: tert-Butyl N-[3-(hydrazinylmethyl)phenyl]carbamate is unique due to the presence of the hydrazinylmethyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(7-10)8-14-13/h4-7,14H,8,13H2,1-3H3,(H,15,16) |
Clave InChI |
DRAFVYACXNQDJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


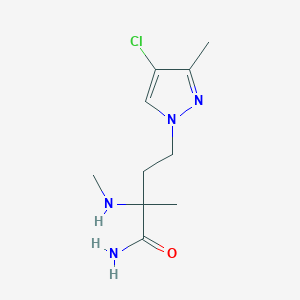
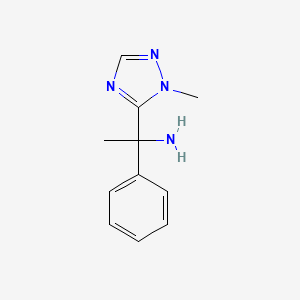



![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
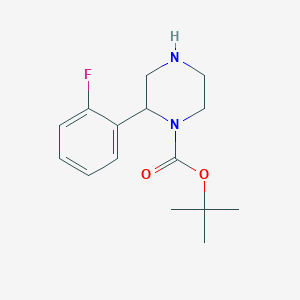
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
